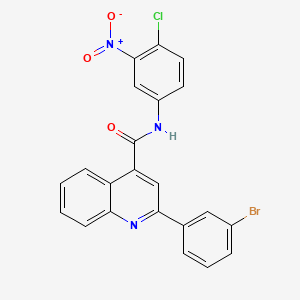![molecular formula C17H15N5OS3 B11663316 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-吡啶-2-基亚甲基]乙酰肼是一种复杂的有机化合物,以其独特的结构特征和在各个科学领域中的潜在应用而闻名。该化合物含有噻二唑环、苄硫基和吡啶基亚甲基部分,使其成为药物化学和材料科学领域的研究对象。
准备方法
合成路线和反应条件
2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-吡啶-2-基亚甲基]乙酰肼的合成通常涉及多个步骤:
噻二唑环的形成: 第一步通常涉及适当前体的环化,形成1,3,4-噻二唑环。这可以通过在碱性条件下使硫代半脒与二硫化碳反应来实现。
苄硫基的引入: 然后在碱(如氢氧化钠)的存在下,使噻二唑中间体与苄基氯反应,以引入苄硫基。
酰肼的形成: 所得化合物进一步与水合肼反应,形成乙酰肼衍生物。
与吡啶-2-基亚甲基的缩合: 最后,在酸性或碱性条件下,将乙酰肼与吡啶-2-甲醛缩合,得到目标化合物。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,利用间歇式或连续流动反应器以确保一致的质量和产率。反应条件的优化,例如温度、压力和溶剂的选择,对于高效生产至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以针对亚胺基,将其转化为胺。
取代: 在适当的条件下,苄硫基可以用其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 硫醇或胺等亲核试剂可用于取代反应,通常在碱的存在下。
主要产物
氧化: 亚砜和砜。
还原: 相应的胺。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
化学
在化学中,研究这种化合物作为配位化学中的配体,与各种金属离子形成配合物。这些配合物可以表现出有趣的催化性质。
生物学
在生物学上,该化合物已显示出作为抗菌剂的希望,研究表明其对多种细菌和真菌病原体具有活性。
医学
在药物化学中,正在探索该化合物的衍生物作为抗癌剂的潜力,因为它们能够与参与细胞增殖的特定分子靶标相互作用。
工业
在工业上,该化合物可用于开发具有特定电子或光学特性的新材料,因为它具有独特的结构特征。
作用机制
2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-吡啶-2-基亚甲基]乙酰肼发挥其作用的机制取决于应用:
抗菌活性: 该化合物可能破坏微生物细胞膜或干扰必需的酶促过程。
抗癌活性: 它可能抑制参与癌细胞生长和存活的特定酶或信号通路,例如激酶或转录因子。
相似化合物的比较
类似化合物
- 2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-1-萘基亚甲基]乙酰肼
- 2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-1-(2-呋喃基)乙基亚甲基]乙酰肼
独特性
与类似化合物相比,2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-吡啶-2-基亚甲基]乙酰肼因其独特的结构特征而脱颖而出,这些特征可能赋予独特的生物活性 and chemical reactivity. The presence of the pyridinylmethylidene moiety, in particular, can enhance its ability to interact with certain biological targets or metal ions in coordination chemistry.
本详细概述全面介绍了2-{[5-(苄硫基)-1,3,4-噻二唑-2-基]硫基}-N'-[(E)-吡啶-2-基亚甲基]乙酰肼,重点介绍了它的合成、反应、应用和独特的特性。
属性
分子式 |
C17H15N5OS3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5OS3/c23-15(20-19-10-14-8-4-5-9-18-14)12-25-17-22-21-16(26-17)24-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,23)/b19-10+ |
InChI 键 |
JJYPPUKXJQBGDX-VXLYETTFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=N3 |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[5-(2-nitrophenyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11663243.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B11663248.png)
![N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11663256.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663268.png)

![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)
![(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11663307.png)
